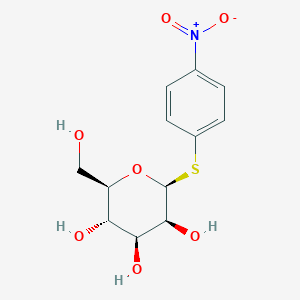

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

Vue d'ensemble

Description

Synthesis Analysis

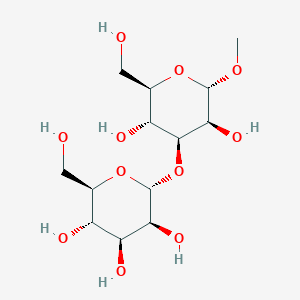

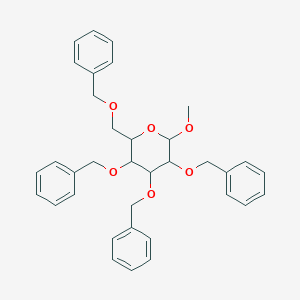

The synthesis of 4-Nitrophenyl 1-thio-β-D-mannopyranoside and its derivatives often involves the condensation of activated sugar donors with nitrophenol compounds. For example, Popelová et al. (2005) describe a concise synthesis pathway starting from methyl 4,6-O-benzylidene-α-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose, leading to the formation of 4-nitrophenyl 2-acetamido-2-deoxy-α-D- and β-D-mannopyranosides through chemoselective reduction and de-O-acetylation processes (Popelová et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 1-thio-β-D-mannopyranoside is characterized by its nitrophenyl group and thio-linked mannopyranoside. The spatial arrangement and bonding within this molecule have implications for its reactivity and interaction with other molecules. For instance, Rana et al. (1981) investigated the structure of disaccharide derivatives using 13C-n.m.r. spectroscopy, which helps in understanding the molecular orientation and electronic environment of the nitrophenyl and mannopyranoside units (Rana et al., 1981).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Nitrophenyl Mannopyranosides : A study outlined the preparation of 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose. The research emphasized the chemoselective reduction process and de-O-acetylation to yield 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides (Popelová et al., 2005).

Enzymatic Studies and Synthesis : The compound's derivatives were synthesized, and their structures were confirmed through MS and NMR spectroscopy. The study also investigated the potential use of these compounds as drug carriers in targeted drug delivery systems due to their structural properties and enzymatic interactions (Kimura et al., 2013).

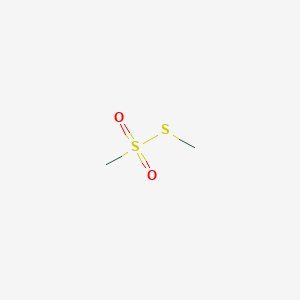

Investigation of Structural and Mechanistic Studies : Thioglycosides, including those derived from 4-nitrophenyl 1-thio-beta-D-mannopyranoside, have been studied for their structural and mechanistic applications in pharmacological chaperones and components of glycoproteins and glycolipids. The synthesis methods and potential applications in biological studies were highlighted (Chen & Withers, 2010).

Biotechnological and Biomedical Applications

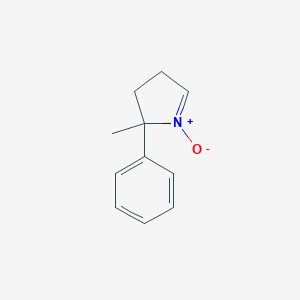

Development of Aggregation Assay for FimH Antagonists : A study showcased the use of Alpha-D-mannopyranosides, derivatives of 4-nitrophenyl 1-thio-beta-D-mannopyranoside, in developing an aggregation assay. These compounds were assessed for their potential as FimH antagonists, which could inhibit the adhesion of Escherichia coli, suggesting a therapeutic avenue for the treatment and prevention of urinary tract infections (Abgottspon et al., 2010).

Purification and Characterization of β-D-mannosidase : This study involved the purification of a β-D-mannosidase enzyme from Aplysia fasciata and its characterization. The enzyme, which showed specificity for substrates like p-nitrophenyl β-D-mannopyranoside, exhibited transglycosidase activity, indicating its potential in enzymatic synthesis and biotechnological applications (Andreotti et al., 2005).

Biochemical Assays and Enzyme Activity Measurement : The compound served as a substrate in various biochemical assays, aiding in the precise measurement of enzyme activities, particularly alpha-glucuronidase activity in hemicellulolytic assays. This has significant implications in biochemistry and enzymology (Biely et al., 2000).

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203942 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

CAS RN |

55385-51-8 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)